molecular formula C8H11BrN2 B8798381 5-Bromo-N1,3-dimethylbenzene-1,2-diamine

5-Bromo-N1,3-dimethylbenzene-1,2-diamine

Cat. No.: B8798381
M. Wt: 215.09 g/mol
InChI Key: MAJVZCZNMRBQNK-UHFFFAOYSA-N
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Description

5-Bromo-N1,3-dimethylbenzene-1,2-diamine is a brominated aromatic diamine derivative with methyl substituents on the amine groups (N1 and N3). Its molecular formula is reported as C8H10BrN2 (based on systematic nomenclature), though discrepancies exist in available sources (e.g., a conflicting formula of C6H4BrClN4 in ). This compound serves as a precursor in medicinal chemistry and materials science, particularly for synthesizing heterocyclic frameworks like quinazolines or triazoles. Its bromine atom enhances electrophilic reactivity, while the methyl groups may influence steric and electronic properties.

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-bromo-1-N,3-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C8H11BrN2/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4,11H,10H2,1-2H3

InChI Key

MAJVZCZNMRBQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)NC)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: Bromine: Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). Nitro (NO2): Reduces basicity of amine groups due to electron withdrawal, favoring electrophilic aromatic substitution. Methyl (CH3): Electron-donating groups stabilize the diamine but may reduce solubility in polar solvents.

Biological Activity :

  • While the target compound’s bioactivity is unspecified, structurally related diamidines (e.g., N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine) exhibit antifungal properties with low cytotoxicity. Bromine’s presence may modulate membrane permeability in antimicrobial applications.

Reduction of Nitro Precursors:

  • 5-Bromo-3-nitrobenzene-1,2-diamine is synthesized via SnCl2-mediated reduction of nitro intermediates (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine). Similar methods apply to halogenated diamines but require alkaline workup to isolate unstable products.
  • Microwave-Assisted Synthesis : Derivatives like 3-Substituted-6-Bromo-2-(3-Nitrophenyl)Quinazolin-4(3H)-One are synthesized under microwave irradiation, reducing reaction times compared to conventional heating.

Stability and Handling:

  • Methylated diamines (e.g., this compound) exhibit improved stability over non-methylated variants, which often require immediate use in subsequent reactions.

Physicochemical Properties

Property This compound 5-Bromo-3-methylbenzene-1,2-diamine 5-Bromo-3-nitrobenzene-1,2-diamine
Molecular Weight 221.08 201.06 232.04
Storage Conditions Under inert gas (N2/Ar) 2–8°C under N2 Room temperature (stable)
Solubility Moderate in DMSO Low in H2O; high in ethyl acetate Poor in H2O; soluble in DMF

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